molecular formula C14H10N2O2S B2998187 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile CAS No. 849458-07-7

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile

Cat. No.: B2998187
CAS No.: 849458-07-7
M. Wt: 270.31
InChI Key: GTXAXMHFNMNONQ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) group at the 5-position and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol (calculated based on atomic masses). Structural analysis of such compounds often relies on crystallographic software like SHELX for refinement and validation .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-10-2-5-13(6-3-10)19-14-7-4-12(16(17)18)8-11(14)9-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXAXMHFNMNONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile typically involves the reaction of 4-methylthiophenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Bases such as sodium hydride or potassium carbonate are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences and similarities between 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile and structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Structural Features Reported Properties
This compound (Target) 4-Methylphenylsulfanyl, Nitro C₁₄H₁₀N₂O₂S 270.31 Planar benzonitrile core; sulfanyl group enhances sulfur-mediated interactions. No explicit bioactivity reported; structural data inferred from analogs.
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile 4-Methylphenylamino, Nitro C₁₄H₁₁N₃O₂ 253.26 Amino group (-NH-) instead of sulfanyl; reduced molecular weight. Classified as an irritant; potential reactivity differences due to amino substitution.
2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile 4-Chlorophenylthio, Nitro C₁₃H₈ClN₂O₂S 290.72 Chlorine substituent increases molecular weight; electron-withdrawing Cl affects reactivity. Lab-use only; commercial availability noted.
Thiadiazole derivative (Butterfly conformation) Dual thiadiazole rings, 4-Methylphenyl C₁₈H₁₆N₄S₃ 408.54 Butterfly-shaped conformation; dihedral angle of 46.3° between thiadiazole rings. Crystal parameters: a=16.8944 Å, b=4.1959 Å, c=27.107 Å; planar aromatic systems.
Pyridazinone derivative Pyridazinone core, 4-Methylphenyl C₁₂H₁₃N₃O 231.26 Anti-inflammatory activity; IC₅₀ of 11.6 μM against LPS-induced inflammation. Synthesized via base-catalyzed reaction; characterized by IR, NMR, and mass spectrometry.

Key Observations

Substituent Effects: Sulfanyl vs. Amino: Replacing the sulfanyl group in the target compound with an amino group (as in ) reduces molecular weight by ~17 g/mol and alters hazard classification (irritant). Chlorine vs. Methyl: The chlorine-substituted analog exhibits higher molecular weight (290.72 vs.

Structural Geometry: The butterfly-shaped thiadiazole derivative demonstrates how non-planar conformations (e.g., 46.3° dihedral angle) influence crystal packing and intermolecular interactions. In contrast, the target compound’s benzonitrile core is likely planar, promoting π-π stacking.

Biological Activity: While the pyridazinone derivative shows anti-inflammatory activity, the target compound’s bioactivity remains uncharacterized. Structural differences (e.g., pyridazinone vs. benzonitrile cores) highlight the importance of heterocyclic systems in drug design.

Crystallographic Analysis :

  • SHELX software is critical for refining crystal structures of compounds like the thiadiazole derivative , ensuring accurate determination of lattice parameters (e.g., a=16.8944 Å, b=4.1959 Å).

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, with the CAS number 849458-07-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the sulfanyl group suggests potential anti-inflammatory activity, possibly through the modulation of cytokine production and inhibition of inflammatory mediators.

Biological Activity Data Table

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity :
    • A study on structurally similar compounds revealed that modifications in the aromatic rings significantly enhanced anticancer activity against various cancer cell lines. The introduction of electron-withdrawing groups like nitro may increase the potency by stabilizing reactive intermediates during metabolic activation .
  • Antimicrobial Studies :
    • Research indicated that compounds with sulfanyl groups exhibited broad-spectrum antimicrobial activity. This suggests that this compound may possess similar properties, effective against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models :
    • In vitro studies demonstrated that compounds with similar structures could reduce inflammation markers in macrophages stimulated with lipopolysaccharides (LPS). This supports the hypothesis that this compound may modulate inflammatory responses .

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